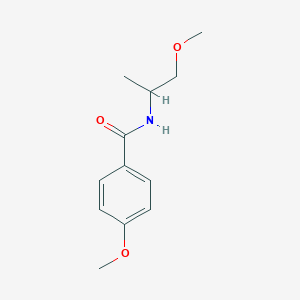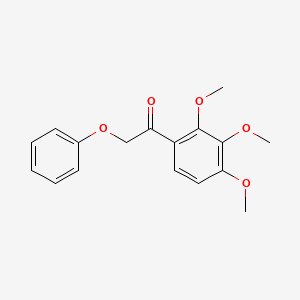![molecular formula C20H16ClN3O6S B5019737 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5019737.png)
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as MNK1/2 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide inhibits the activity of this compound/2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is required for the translation of mRNA into protein. Inhibition of eIF4E phosphorylation leads to a reduction in protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
Inhibition of this compound/2 activity by this compound has been shown to have various biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It also suppresses the growth and survival of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound/2, making it a useful tool for studying the role of this compound/2 in various cellular processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
The potential therapeutic applications of 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide are vast, and future research directions include evaluating its efficacy in various disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel formulations for its delivery. Additionally, the identification of biomarkers that predict response to this compound/2 inhibition could aid in patient selection and improve clinical outcomes. Finally, the development of combination therapies that target multiple signaling pathways could enhance the efficacy of this compound/2 inhibition in cancer and other diseases.
Méthodes De Synthèse
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. This is then reacted with 4-methoxyaniline to form 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid, which is then further reacted with 2-nitroaniline to form the final product, this compound.
Applications De Recherche Scientifique
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of mitogen-activated protein kinase-interacting kinase (this compound/2), which is involved in the regulation of protein synthesis and cell proliferation. This compound/2 inhibition has been implicated in the suppression of tumor growth, reduction of inflammation, and improvement of cognitive function.
Propriétés
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c1-30-14-8-6-13(7-9-14)23-31(28,29)15-10-11-17(21)16(12-15)20(25)22-18-4-2-3-5-19(18)24(26)27/h2-12,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUGPNYWZNFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,6S*)-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5019666.png)

![3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5019675.png)
![3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5019677.png)
![(3-chloro-2-methylphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5019697.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B5019705.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5019720.png)
![methyl 7-cyclopropyl-3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5019723.png)
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5019729.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5019734.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5019744.png)
